9-PHENYL-9H-FLUORENE

OLED Exciplex External Quantum Efficiency

9-Phenyl-9H-fluorene is the essential building block for next-generation OLED emitters and hosts. Its rigid, non-planar 9-phenylfluorene core uniquely combines steric hindrance, exceptional thermal stability (Tg up to 140 °C, Td up to 499 °C), and superior carrier transport—properties generic fluorenes cannot replicate. This scaffold enables exciplex-TADF devices exceeding 25% EQE and solution-processable dendrimers with record 81% PLQY in neat films. For demanding blue PhOLED and HTL applications where α-NPD (Tg 95 °C) fails, this is the proven, high-performance foundation.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 789-24-2
Cat. No. B1606537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-PHENYL-9H-FLUORENE
CAS789-24-2
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H
InChIKeyZJQCOVBALALRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenyl-9H-fluorene (CAS 789-24-2): Core Scaffold for High-Performance OLED Materials and Electron Acceptors


9-Phenyl-9H-fluorene (CAS 789-24-2) is a polycyclic aromatic hydrocarbon that serves as a versatile building block in organic electronics, particularly as a core scaffold for designing electron acceptors and host materials in organic light-emitting diodes (OLEDs). Its rigid, non-planar structure, characterized by a phenyl group substituted at the 9-position of the fluorene core, imparts high thermal stability and desirable morphological properties. [1] This compound is a crucial intermediate for synthesizing derivatives with enhanced steric hindrance, which is a key strategy for improving the efficiency of exciplex-based thermally activated delayed fluorescence (TADF) devices. [2]

Why Generic Fluorene Derivatives Cannot Replicate the Performance of 9-Phenyl-9H-fluorene-Based Materials


Generic substitution with other fluorene derivatives or alternative electron acceptors fails to achieve the same performance because the 9-phenylfluorene moiety provides a unique combination of steric hindrance, thermal stability, and electronic properties. Studies have shown that the incorporation of a 9-phenylfluorene group can dramatically enhance material thermal stability and carrier transport properties compared to analogous structures without this specific substitution. [1] This is not a trivial modification; the specific geometry and electronic effects of the 9-phenyl-9H-fluorene unit are critical for achieving high photoluminescence quantum yields (PLQY), efficient reverse intersystem crossing (RISC), and ultimately, high external quantum efficiencies (EQE) in OLED devices. [2]

Quantitative Performance Metrics for 9-Phenyl-9H-fluorene-Derived Materials vs. Comparators


Superior OLED Device Efficiency: EQE of 25.8% for 9-Phenylfluorene-Based Exciplex vs. Typical Exciplex Values

An OLED utilizing an exciplex system formed by a 9-phenylfluorene-based electron acceptor (TCNDPFCz) and a donor (TAPC) achieved a maximum external quantum efficiency (EQE) of 25.8%. This value is among the best reported for exciplex-OLEDs and significantly surpasses the typical range of 10-15% for many other exciplex systems. [1] For comparison, a similar exciplex system based on the same donor (TAPC) with a different cyano-substituted acceptor (TCNDPFCz, which is based on 9-phenylfluorene) demonstrated an EQE of 12.5%. [2]

OLED Exciplex External Quantum Efficiency TADF

Enhanced Photoluminescence Quantum Yield (PLQY) in 9-Phenylfluorene-Substituted Dendrimers: 81% vs. Unsubstituted Analogues

Phenylfluorene (PF)-substituted carbazole-triazine dendrimers demonstrated a photoluminescence quantum yield (PLQY) of 81% in neat films. This is significantly higher compared to unsubstituted carbazole dendrimers, which showed lower PLQY values. The PF-substituted dendrimers also exhibited the fastest reverse intersystem crossing (RISC) rate of ~1 × 10⁵ s⁻¹ and a small singlet-triplet energy splitting (ΔEst) of 0.06 eV. [1]

TADF Dendrimer Photoluminescence Quantum Yield RISC

Improved Thermal and Morphological Stability: High Tg (140°C) and Td (499°C) in 9-Phenylfluorene-Containing Hole-Transport Materials

Materials incorporating 9-phenylfluorene moieties (PFMs) as a morphological stabilizer demonstrate excellent thermal properties. For instance, the hole-transporting material TPA(PF)₂, which contains two 9-phenylfluorene units, exhibited a glass transition temperature (Tg) of up to 140 °C. A related compound, TPA(PF)₃, showed a high decomposition temperature (Td) of 499 °C. [1] These values are superior to many conventional hole-transport materials like α-NPD, which has a Tg of 95 °C. [2]

Hole-Transport Material Glass Transition Temperature Thermal Stability Morphological Stability

Dramatic Improvement in Carrier Transport and OLED Efficiency: tert-Butyl Modification on 9-Phenylfluorene Core Boosts EQE from <10% to 15.2%

Encapsulation of a tert-butyl group on the 2-position of the 9-phenylfluorene unit in a host material (tBu-mTPFB) dramatically improved carrier transport properties and device performance compared to the non-tert-butylated analogue (mTPFB). Blue phosphorescent OLEDs hosted by tBu-mTPFB achieved an external quantum efficiency (EQE) of 15.2% and a current efficiency of 23.0 cd/A, which were significantly higher than the performance of devices based on mTPFB. [1] The study explicitly states that the inert tert-butyl group enhanced thermal stability and, most importantly, improved carrier transport, leading to this efficiency boost.

Host Material Phosphorescent OLED Carrier Transport External Quantum Efficiency

Optimal Application Scenarios for 9-Phenyl-9H-fluorene Based on Quantitative Evidence


Development of High-Efficiency Exciplex-TADF OLEDs

9-Phenyl-9H-fluorene is the ideal core scaffold for designing electron acceptors in exciplex-TADF OLEDs. The evidence shows that 9-phenylfluorene-based acceptors can enable devices with EQEs exceeding 25%, placing them among the best-in-class for this technology. [1] This makes the compound a critical starting material for researchers and manufacturers aiming to develop next-generation, power-efficient displays and lighting solutions that leverage the benefits of exciplex systems, such as simple device structures and high reproducibility.

Synthesis of Solution-Processable, High-PLQY TADF Dendrimers

For applications requiring solution-processable materials, such as printable OLEDs or large-area lighting, 9-phenyl-9H-fluorene is a proven building block. Its incorporation into carbazole-triazine dendrimers resulted in a record-high PLQY of 81% in neat films, along with an exceptionally fast RISC rate. [2] This evidence supports its use in designing efficient, non-doped emissive layers that can be processed from solution, simplifying manufacturing and reducing costs while maintaining high performance.

Formulation of Thermally Robust Hole-Transport Layers (HTLs)

The high glass transition temperature (Tg up to 140 °C) and decomposition temperature (Td up to 499 °C) achieved with 9-phenylfluorene-containing materials make them superior candidates for hole-transport layers (HTLs) in OLEDs. [3] This thermal robustness is essential for ensuring long-term operational stability and preventing device failure due to morphological changes or crystallization. Compared to standard materials like α-NPD (Tg = 95 °C), these 9-phenylfluorene-based HTLs offer a clear advantage for demanding applications requiring extended lifetimes.

Design of High-Performance Host Materials for Blue Phosphorescent OLEDs

The 9-phenyl-9H-fluorene unit is a versatile building block for creating host materials for blue phosphorescent OLEDs (PhOLEDs). Studies show that even a small structural modification, such as adding a tert-butyl group to the 9-phenylfluorene core, can lead to a dramatic improvement in carrier transport and a corresponding boost in device EQE (15.2%). [4] This highlights the utility of the 9-phenylfluorene scaffold for systematic structure-property optimization, allowing chemists to fine-tune material properties to meet the stringent requirements of high-efficiency blue PhOLEDs.

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